Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Pharmacopoeial Compliance Impurity Profiling Regulatory Specification

Secure your ANDA submission with EP Specified Impurity D (Lercanidipine Impurity 4) HCl, CAS 210579-71-8. Unlike unspecified impurities, it has a defined acceptance limit (≤0.15%) and distinct RRT 1.2. Supplied as the HCl salt (MW 662.21) directly matching the lercanidipine HCl matrix, eliminating salt-to-free-base conversion errors. Certified purity ≥98% with full spectroscopic characterization ensures accurate quantification in HPLC stability-indicating methods and batch release testing. Procure the exact pharmacopoeial reference standard to meet Ph. Eur. monograph 3052 system suitability requirements.

Molecular Formula C37H44ClN3O6
Molecular Weight 662.2 g/mol
CAS No. 210579-71-8
Cat. No. B600968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl
CAS210579-71-8
Synonyms5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 
Molecular FormulaC37H44ClN3O6
Molecular Weight662.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl
InChIInChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H
InChIKeyQRXNEJORLMAZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lercanidipine Ethyl Impurity (EP Impurity D) HCl CAS 210579-71-8: Certified Reference Standard for ANDA/QC Method Validation


Lercanidipine Ethyl Impurity HCl (Lercanidipine Impurity 4, EP Impurity D) is a process-related impurity of the dihydropyridine calcium channel blocker lercanidipine hydrochloride, formally designated as Specified Impurity D in the European Pharmacopoeia (Ph. Eur. monograph 3052) [1]. It is supplied as a highly characterized reference standard [2] for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [1][2].

Why Impurity D Cannot Be Substituted by Other Lercanidipine Impurities or the API in Analytical Workflows


Each lercanidipine impurity possesses a unique chemical structure that governs its chromatographic retention, spectral response, and regulatory status. EP Impurity D is an ethyl ester derivative (C37H43N3O6·HCl) that differs from Impurity C (methyl ester) by one methylene unit, resulting in distinct relative retention (RRT 1.2 vs. 0.9) and a separate pharmacopoeial acceptance limit (≤0.15% vs. ≤0.2%) [1]. Unspecified impurities are subject only to a generic ≤0.10% threshold and do not require individual identification, making Impurity D essential for demonstrating compliance with the EP monograph [1]. Using an incorrect impurity reference standard risks misidentification, method failure, and regulatory non-compliance.

Quantitative Differentiation of Lercanidipine EP Impurity D HCl (CAS 210579-71-8) Against Related Lercanidipine Impurities


EP-Specified Impurity D Bears a Distinct Acceptance Limit (≤0.15%) That Differs from Co-Specified Impurity C (≤0.2%) and Unspecified Impurities (≤0.10%)

According to the European Pharmacopoeia (Ph. Eur. monograph 3052) as implemented in BP 2025, lercanidipine hydrochloride has two specified impurities: Impurity C (dehydro lercanidipine) with a maximum limit of 0.2% and Impurity D (ethyl ester impurity) with a maximum limit of 0.15% [1]. Unspecified impurities are controlled at ≤0.10% each [1]. Thus, Impurity D occupies an intermediate regulatory tier: it is more tightly restricted than Impurity C but less so than unknown impurities, reflecting its specific toxicological or stability profile and necessitating dedicated reference material for accurate quantification.

Pharmacopoeial Compliance Impurity Profiling Regulatory Specification

Chromatographic Resolution Requirement Separates Impurity D (RRT 1.2) from Impurity C (RRT 0.9) in Pharmacopoeial HPLC Method

The EP/BP monograph specifies a liquid chromatography method using an amidoalkylsilyl silica gel column with detection at 220 nm. Under these conditions, the relative retention time (RRT) with reference to lercanidipine (≈9 min) is approximately 0.9 for Impurity C and approximately 1.2 for Impurity D [1]. The system suitability criterion requires a resolution of at least 1.5 between Impurity C and lercanidipine [1]. This chromatographic separation profile is unique to the EP method; altering the impurity reference standard (e.g., using Impurity C instead of D) would yield incorrect retention time identification and could compromise system suitability verification.

HPLC Method Development System Suitability Relative Retention Time

Impurity D Exhibits Lower HPLC-UV Sensitivity (LOD 14.9 µg/L) Than Impurity A (LOD 4.58 µg/L) in Validated Multi-Impurity Methods

In a validated HPLC method for the simultaneous determination of ten lercanidipine-related substances using an Inertsil ODS-3V column and detection at 240 nm, Impurity D (target) demonstrated a detection limit (LOD) of 14.9 µg/L and a quantitation limit (LOQ) of 45.1 µg/L, compared to Impurity A with LOD 4.58 µg/L and LOQ 13.9 µg/L [1]. The linear range for Impurity D was 0.0451–1.71 mg/L with recovery of 95.1%–103.7% [1]. Impurity D is approximately 3.3-fold less sensitively detected than Impurity A under these conditions, indicating that a universal method optimized for the most sensitive impurity may still be adequate for Impurity D but requires verification.

HPLC Method Validation Detection Limit Sensitivity Comparison

Comprehensive Characterization Package and High Purity (≥98%) Enable Direct Pharmacopoeial Traceability

Commercially available Lercanidipine EP Impurity D HCl is supplied with a Certificate of Analysis confirming purity ≥98% (HPLC), identity established by ¹H-NMR, IR, and mass spectrometry, and water content determined by KF/TGA, as documented in a representative COA . Supplier specifications indicate that further traceability against USP or EP pharmacopoeial standards can be provided upon feasibility [1]. This level of characterization exceeds that typically available for general-purpose impurity reference materials and aligns with ICH Q3A/Q3B requirements for impurity identification and qualification thresholds.

Reference Standard Certification Purity Specification Regulatory Traceability

Hydrochloride Salt Form (MW 662.21) Offers Different Solubility and Handling Properties Compared to Free Base (MW 625.75)

Lercanidipine EP Impurity D is supplied as the hydrochloride salt (CAS 210579-71-8, molecular formula C37H43N3O6·HCl, molecular weight 662.21) , while the corresponding free base is also available (CAS 786625-22-7, MW 625.75) [1]. The HCl salt exhibits slight solubility in chloroform, DMSO, and methanol , which differs from the free base. For quantitative analytical work, the molecular weight difference of 36.46 g/mol must be accounted for when converting between salt and free base concentrations, and the salt form is directly compatible with the hydrochloride matrix of the API.

Salt Form Selection Physicochemical Properties Sample Preparation

High-Impact Application Scenarios for Lercanidipine EP Impurity D HCl (CAS 210579-71-8) in Pharmaceutical Quality Control


ANDA Regulatory Submission: Impurity D Reference Standard for Related Substances Testing

For generic drug manufacturers filing an ANDA for lercanidipine hydrochloride tablets, the EP/BP monograph mandates identification and quantification of Specified Impurity D with an acceptance limit of ≤0.15% [1]. Using a certified Impurity D reference standard (CAS 210579-71-8) with documented purity ≥98% and full spectroscopic characterization ensures that the related substances method meets pharmacopoeial system suitability requirements (RRT ≈1.2, resolution from Impurity C) [1] and withstands regulatory scrutiny.

Analytical Method Development and Validation (AMV) for Multi-Impurity HPLC Methods

When developing a stability-indicating HPLC method, the differing sensitivity of Impurity D (LOD 14.9 µg/L) relative to co-occurring impurities such as Impurity A (LOD 4.58 µg/L) requires separate linearity and accuracy validation [2]. Procuring a high-purity Impurity D standard enables accurate determination of LOD/LOQ specific to this analyte, preventing under-estimation of Impurity D levels that could lead to batch rejection or patient risk.

Quality Control Batch Release Testing of Lercanidipine Hydrochloride API

QC laboratories performing batch release of lercanidipine hydrochloride API must quantify Impurity D at levels as low as 0.15% of the drug substance, with a reporting threshold of 0.05% [1]. The Impurity D HCl salt reference standard (MW 662.21) directly matches the sample matrix, eliminating the need for salt-to-free-base conversion and reducing gravimetric error during standard preparation [3]. This ensures accurate, reproducible batch release decisions.

Forced Degradation and Stability Studies to Differentiate Process vs. Degradation Impurities

In forced degradation studies, Impurity D may arise as both a process impurity and a degradation product under acidic or thermal stress [1]. Using an authentic Impurity D standard with known relative retention (RRT 1.2) allows unambiguous peak assignment in stressed samples, distinguishing Impurity D from other degradation products such as Impurity C (RRT 0.9) [1]. This differentiation is critical for establishing degradation pathways and setting appropriate shelf-life specifications.

Quote Request

Request a Quote for Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.